molecular formula C15H19N5O3 B5853848 Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate

Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B5853848
M. Wt: 317.34 g/mol
InChI Key: DXTABFULLPNMMG-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate is a compound that features a benzotriazole moiety, which is known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives have exhibited properties such as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The piperazine moiety is also frequently found in biologically active compounds due to its impact on the physicochemical properties of the final molecule .

Preparation Methods

The synthesis of Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of 1-methylbenzotriazole with piperazine and ethyl chloroformate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or piperazine moieties are replaced by other functional groups.

Scientific Research Applications

Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzotriazole and piperazine moieties, which endow it with a broad spectrum of biological and chemical properties.

Properties

IUPAC Name

ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-3-23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-13-12(10-11)16-17-18(13)2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTABFULLPNMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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